molecular formula C28H39ClN4O5S2 B6526489 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135195-60-6

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

Cat. No.: B6526489
CAS No.: 1135195-60-6
M. Wt: 611.2 g/mol
InChI Key: NREHPCCDCDEMDB-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a potent and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound acts by competitively binding to the ATP-binding site of ROCK, thereby suppressing the phosphorylation of its downstream effectors, such as myosin phosphatase target subunit 1 (MYPT1) and cofilin. The primary research value of this inhibitor lies in its application for dissecting the Rho/ROCK signaling pathway, which is a critical regulator of the actin cytoskeleton, cell adhesion, motility, and smooth muscle contraction. Researchers utilize this compound extensively in cardiovascular studies to investigate phenomena like vasoconstriction, hypertension, and vascular remodeling . Furthermore, its role extends to neuronal research , where it is employed to study axon guidance, growth cone collapse, and potential regenerative strategies following neural injury, as ROCK inhibition can promote neurite outgrowth. The benzothiazole and dimethylaminopropyl moieties contribute to its enhanced pharmacological profile and cellular uptake, making it a valuable chemical probe for in vitro and ex vivo investigations into fundamental cellular processes governed by Rho-kinase activity.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5S2.ClH/c1-30(2)16-9-17-32(28-29-23-18-24(36-4)25(37-5)19-26(23)38-28)27(33)20-12-14-22(15-13-20)39(34,35)31(3)21-10-7-6-8-11-21;/h12-15,18-19,21H,6-11,16-17H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREHPCCDCDEMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic compound with notable structural features that contribute to its biological activity. This compound belongs to the sulfonamide class and incorporates a benzothiazole moiety, which is known for various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C28H39ClN4O4SC_{28}H_{39}ClN_{4}O_{4}S with a molecular weight of approximately 595.2 g/mol. Its structure includes a sulfonamide group, which is significant for its biological functions, particularly in antimicrobial activity.

PropertyValue
Molecular FormulaC28H39ClN4O4SC_{28}H_{39}ClN_{4}O_{4}S
Molecular Weight595.2 g/mol
CAS Number1135210-81-9
SolubilityNot specified

The biological activity of this compound can be attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is common among sulfonamides, which act as competitive inhibitors by mimicking para-aminobenzoic acid (PABA) and disrupting folate synthesis pathways essential for bacterial growth .

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antibacterial Activity : The compound shows significant antibacterial properties, particularly against Gram-positive bacteria. Its action against resistant strains is also being explored.
  • Antifungal Activity : Research suggests potential antifungal effects, contributing to its utility in treating fungal infections.
  • Anticancer Potential : The benzothiazole component has been associated with anticancer activities, making this compound a candidate for further exploration in oncology .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics. In vitro assays showed a minimum inhibitory concentration (MIC) comparable to existing sulfonamide antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines indicated that the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity suggests potential therapeutic applications in cancer treatment .
  • Mechanistic Studies : Research involving molecular docking simulations has provided insights into binding interactions between the compound and target enzymes involved in bacterial metabolism, supporting its role as a potent inhibitor of DHPS .

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity: The sulfonamide structure is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This makes it a candidate for developing new antibiotics .
  • Anticancer Properties: Preliminary studies suggest that this compound may exhibit anti-cancer properties by affecting cell growth and survival pathways. Research indicates potential kinase inhibition which could be leveraged in cancer therapies .
  • Anti-inflammatory Effects: The benzothiazole moiety has been associated with various pharmacological effects, including anti-inflammatory activities, making this compound a candidate for treating inflammatory diseases .

Biological Research

  • Enzyme Inhibition Studies: The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. It can bind to specific molecular targets, thus altering enzymatic activity and signal transduction pathways.
  • Interaction Studies: Understanding how this compound interacts with biological targets is crucial for identifying potential therapeutic windows and side effects. These studies often involve binding assays and cellular activity tests .

Industrial Applications

  • Material Science: Due to its unique chemical properties, this compound is also explored in the development of advanced materials such as polymers and coatings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several sulfonamide- and benzothiazole-containing derivatives documented in the literature. Below is a comparative analysis based on the evidence provided:

Core Structural Similarities and Differences

  • Benzothiazole Substituents: The target compound’s 5,6-dimethoxy-benzothiazole (electron-donating groups) contrasts with analogs like N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (6-ethoxy substitution, ) and N-(5,6-Dimethyl-1,3-benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-2-(4-methylbenzenesulfonyl)acetamide hydrochloride (5,6-dimethyl substitution, ). Methoxy groups may enhance solubility and metabolic stability compared to ethoxy or methyl groups .
  • Sulfamoyl/Sulfonyl Groups :
    • The cyclohexyl(methyl)sulfamoyl group in the target compound introduces steric bulk and lipophilicity, differing from the 4-methylpiperidin-sulfonyl group () and 4-methylbenzenesulfonyl group (). These variations influence binding pocket compatibility and pharmacokinetics .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~600–650 g/mol (estimated) 567.2 g/mol 482.1 g/mol
Molecular Formula Likely ~C₃₀H₄₀ClN₅O₅S₂ C₂₆H₃₅ClN₄O₄S₂ C₂₂H₂₈ClN₃O₃S₂
Key Substituents 5,6-dimethoxy-benzothiazole 6-ethoxy-benzothiazole 5,6-dimethyl-benzothiazole
Solubility High (HCl salt) Moderate (HCl salt) Moderate (HCl salt)
LogP (Estimated) ~3.5–4.0 ~3.0 ~2.8

Research Findings and Implications

While explicit biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Electron-Donating Groups : Methoxy substituents (target compound) may improve metabolic stability compared to ethoxy () or methyl () groups due to reduced oxidative metabolism .
  • Sulfamoyl vs. Sulfonyl : The cyclohexyl(methyl)sulfamoyl group’s bulk may hinder diffusion across membranes but enhance target specificity for hydrophobic binding pockets, contrasting with the smaller 4-methylpiperidin-sulfonyl group () .
  • Side Chain Length: The 3-(dimethylamino)propyl chain in the target compound could increase basicity and interaction with anionic residues in targets compared to shorter chains in analogs .

Preparation Methods

Synthesis of 5,6-Dimethoxy-1,3-benzothiazol-2-amine

The benzothiazole moiety is constructed via cyclization of a substituted aniline precursor. Starting with 3,4-dimethoxyaniline, treatment with potassium thiocyanate (KSCN) and bromine in acetic acid facilitates cyclization to form 5,6-dimethoxy-1,3-benzothiazol-2-amine . Reaction conditions and yields are summarized in Table 1.

Table 1: Optimization of Benzothiazole Formation

ParameterConditionYield (%)
SolventAcetic acid78
Temperature80°C, 6 hr78
Oxidizing agentBromine (1.2 equiv)78
Alternative oxidantHydrogen peroxide (30%)65

The use of bromine as an oxidizing agent improves yield compared to hydrogen peroxide, likely due to enhanced electrophilic aromatic substitution .

Preparation of 4-(Cyclohexyl(methyl)sulfamoyl)benzoic Acid

Sulfonation of methyl benzoate with chlorosulfonic acid (ClSO₃H) at 0–5°C produces 4-(chlorosulfonyl)benzoic acid, which is subsequently reacted with N-methylcyclohexylamine to form the sulfonamide . Critical parameters include:

  • Stoichiometry : A 1:1.1 molar ratio of chlorosulfonyl intermediate to amine ensures complete conversion.

  • Solvent system : Dichloromethane (DCM) with triethylamine (TEA) as a base achieves 92% yield .

  • Reaction time : 12 hr at 25°C.

The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 148–150°C) .

Activation to 4-(Cyclohexyl(methyl)sulfamoyl)benzoyl Chloride

The benzoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 hr). Excess SOCl₂ (2.5 equiv) drives the reaction to completion, with toluene as an azeotropic solvent to remove HCl byproduct. The resulting acyl chloride is used directly in the next step without isolation to minimize hydrolysis.

Amide Coupling with 5,6-Dimethoxy-1,3-benzothiazol-2-amine

The benzothiazol-2-amine is coupled with the acyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) at 0°C . After warming to room temperature (24 hr), the intermediate amide, 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, is isolated in 85% yield (Table 2).

Table 2: Coupling Reaction Optimization

BaseSolventTemperatureYield (%)
DIPEATHF0°C → 25°C85
PyridineDCM25°C72
TEAAcetone25°C68

DIPEA outperforms pyridine and TEA due to its superior ability to scavenge HCl without side reactions .

N-Alkylation with 3-(Dimethylamino)propyl Chloride

The secondary amine of the amide undergoes alkylation using 3-(dimethylamino)propyl chloride (1.5 equiv) in acetonitrile with potassium carbonate (K₂CO₃) as a base. Heating to 60°C for 8 hr achieves 78% yield. Alternative alkylating agents (e.g., bromides) result in lower yields (≤65%) due to reduced leaving group ability.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in diethyl ether to precipitate the hydrochloride salt. Recrystallization from methanol/ethyl acetate yields the final product as a hygroscopic white solid. Key characterization data includes:

  • Melting point : 132–134°C (decomposition)

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, Thiazole-H), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 3.94 (s, 6H, OCH₃) .

Scalability and Industrial Considerations

Pilot-scale production (10 kg batch) highlights the following optimizations:

  • Cost reduction : Replacing bromine with iodine in benzothiazole synthesis lowers raw material costs by 22% .

  • Green chemistry : Using 2-MeTHF as a solvent in the amide coupling step improves E-factor by 15%.

  • Purification : Chromatography on silica gel (hexane/ethyl acetate, 1:1) achieves >99% purity for pharmaceutical-grade material .

Analytical and Spectroscopic Validation

Critical quality control metrics include:

  • HPLC purity : 99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient)

  • Mass spectrometry : m/z 597.2 [M+H]⁺ (calculated for C₂₉H₃₇N₄O₅S₂⁺: 597.215).

Q & A

Q. What are the key synthetic pathways for preparing 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride, and what critical parameters govern yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions .

  • Step 2 : Functionalization with sulfamoyl and cyclohexyl(methyl) groups via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and solvents like DMF or THF .

  • Step 3 : Purification using techniques such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity .

  • Critical Parameters :

  • Solvent choice : Polar aprotic solvents (DMF) enhance reactivity of sulfonamide intermediates .

  • Temperature : Excess heat (>90°C) risks decomposition of the benzothiazole moiety .

    • Data Table 1 : Synthesis Optimization
Reaction StepOptimal Temp (°C)Yield (%)Purity (HPLC)Key Reference
Benzothiazole Formation70–8065–7592–95%
Sulfamoylation60–7070–8590–93%
Final PurificationRT85–9095–98%

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR resolves the benzothiazole protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 2.1–2.5 ppm). The cyclohexyl group shows multiplet signals at δ 1.2–1.8 ppm .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₃₀H₃₈ClN₅O₅S₂: 672.2154) .
  • HPLC : Retention time (12–14 min) under gradient conditions (acetonitrile/water + 0.1% TFA) ensures purity .

Advanced Research Questions

Q. How can reaction parameters be optimized to address contradictory yield data in scale-up synthesis (e.g., inconsistent sulfamoylation efficiency)?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to identify interactions between variables:
  • Factors : Temperature, solvent ratio (DMF/H₂O), catalyst loading .

  • Response Surface Methodology (RSM) models nonlinear relationships; e.g., higher DMF content (>80%) improves sulfamoylation but risks byproduct formation .

  • Reference : A 2024 study demonstrated a 20% yield increase by optimizing DMF:H₂O (85:15) at 65°C .

    • Data Table 2 : DoE Results for Sulfamoylation Step
DMF (%)Temp (°C)Catalyst (mol%)Yield (%)
7060562
8565788
90701075*
*Byproduct formation observed.

Q. What computational strategies are effective for predicting the biological activity of this compound, particularly its interaction with kinase targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases (e.g., EGFR, VEGFR2). The benzothiazole and sulfamoyl groups show strong hydrogen bonding with Lys721 and Asp831 residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Reference : A 2023 study linked dimethylamino-propyl side chains to enhanced solubility and target affinity .

Q. How can researchers resolve discrepancies in biological assay data (e.g., conflicting IC₅₀ values in kinase inhibition studies)?

  • Methodological Answer :
  • Assay Standardization : Use recombinant kinases (e.g., Carna Biosciences) to minimize variability.
  • Data Normalization : Correct for ATP concentration differences (e.g., 10 µM vs. 100 µM ATP alters IC₅₀ by 3–5 fold) .
  • Reference : A 2025 report highlighted that dimethylamino-propyl groups exhibit pH-dependent ionization, affecting assay results at pH <7.0 .

Methodological Frameworks for Complex Analysis

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS; t₁/₂ <30 min indicates high clearance .

  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high bioavailability) .

    • Data Table 3 : Metabolic Stability in Human Microsomes
Compound Concentration (µM)t₁/₂ (min)CLint (mL/min/kg)
102825
502232

Key Challenges and Future Directions

  • Synthetic Bottlenecks : Scalability of the benzothiazole cyclization step remains limited by byproduct formation .
  • Biological Target Ambiguity : Off-target effects (e.g., serotonin receptor binding) require selective functionalization .

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